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Compound of Interest

Compound Name: HS-276
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For Researchers, Scientists, and Drug Development Professionals

HS-276 is a potent and highly selective, orally bioavailable inhibitor of Transforming Growth
Factor-B-activated kinase 1 (TAK1).[1][2][3][4] This technical guide provides a comprehensive
summary of the current understanding of the pharmacokinetic and pharmacodynamic
properties of HS-276, based on preclinical data.

Pharmacokinetics

HS-276 has demonstrated excellent oral bioavailability in preclinical studies. In adult CD-1
mice, a 30 mg/kg oral gavage administration resulted in a maximum plasma concentration
(Cmax) of 3.68 uM and an oral bioavailability (%F) of 98.1%.[1][5] Micromolar plasma
concentrations were maintained for up to 8-12 hours following oral administration.[1]

Table 1: Pharmacokinetic Parameters of HS-276 in CD-1

Mice
Parameter Value Conditions
Cmax 3.68 uM 30 mg/kg, oral gavage
%F 98.1% 30 mg/kg, oral vs. intravenous
MTD >100 mg/kg Oral administration
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Pharmacodynamics

HS-276 functions as a potent inhibitor of TAK1, a critical signaling node in the tumor necrosis
factor (TNF)-mediated intracellular signaling pathway that governs the activation of NF-kB and
subsequent transcription of inflammatory cytokines.[1][2]

In Vitro Activity

HS-276 exhibits a high degree of potency and selectivity for TAK1. The inhibition constant (Ki)
for TAK1 is 2.5 nM.[4][5] In cell-based assays, HS-276 effectively reduces the expression of
key inflammatory cytokines in a dose-dependent manner.

Table 2: In Vitro Inhibitory Activity of HS-276
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Target/Effect IC50 / Ki Cell Line/System
TAK1 (Ki) 2.5nM Biochemical Assay
TAK1 (IC50) 8.25nM Biochemical Assay
CLK2 (IC50) 29 nM Biochemical Assay
GCK (IC50) 33nM Biochemical Assay
ULK2 (IC50) 63 nM Biochemical Assay
MAP4K5 (IC50) 125 nM Biochemical Assay
IRAK1 (IC50) 264 nM Biochemical Assay
NUAK (IC50) 270 nM Biochemical Assay
CSNK1G2 (IC50) 810 nM Biochemical Assay
CAMKK[-1 (IC50) 1280 nM Biochemical Assay
MLK1 (IC50) 5585 nM Biochemical Assay
o LPS-stimulated THP-1
TNF Inhibition 138 nM
macrophages
o LPS-stimulated THP-1
IL-6 Inhibition 201 nM
macrophages
o LPS-stimulated THP-1
IL-1p Inhibition 234 nM

macrophages

In Vivo Efficacy

In a collagen-induced arthritis (CIA) mouse model, a well-established preclinical model for
rheumatoid arthritis, HS-276 demonstrated significant therapeutic efficacy. Intraperitoneal
administration of 50 mg/kg of HS-276 resulted in a substantial 85% reduction in the mean
clinical score.[1] Histological analysis of the joints from treated animals revealed reduced

inflammatory infiltrates, edema, and bone degeneration.[1]

Signaling Pathway
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HS-276 exerts its anti-inflammatory effects by inhibiting TAK1, a key kinase in the TNFa

signaling cascade. The following diagram illustrates the central role of TAK1 and the

mechanism of action of HS-276.
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Caption: TNFa signaling pathway and the inhibitory action of HS-276 on TAK1.

Experimental Protocols

Pharmacokinetic Analysis in Mice
e Animal Model: Adult CD-1 mice.

o Administration: HS-276 was administered at a dose of 30 mg/kg via oral gavage (PO) or
intravenous (1V) injection.

o Sample Collection: Sequential blood samples were collected at 0.08 (IV only), 0.25, 0.5, 1, 2,
4, 8, 12, and 24 hours post-administration.

e Analysis: The concentration of HS-276 in plasma was quantified using Liquid
Chromatography-Mass Spectrometry (LC-MS).

o Workflow:

Animal Phase Analytical Phase

Dosing
(30 mg/kg PO or IV)
in CD-1 Mice

Sequential Blood LC-MS Analysis Pharmacokinetic

Sampling of Plasma Samples Data Analysis

Click to download full resolution via product page

Caption: Workflow for the pharmacokinetic analysis of HS-276 in mice.

In Vitro Cytokine Inhibition Assay

e Cell Line: THP-1 human macrophages.

» Stimulation: Cells were stimulated with lipopolysaccharide (LPS) and interferon-gamma
(IFNy) to induce an inflammatory response.

o Treatment: HS-276 was added to the cell cultures at varying concentrations.
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e Endpoint: The expression levels of TNF, IL-6, and IL-1[3 were measured to determine the
dose-dependent inhibitory effect of HS-276.

In Vivo Efficacy in a Collagen-Induced Arthritis (CIA)
Mouse Model

¢ Animal Model: CIA mouse model of inflammatory arthritis.

e Treatment: Once the disease was established, mice were treated with HS-276 at a dose of
50 mg/kg via intraperitoneal (IP) injection.

o Assessment: Disease progression was monitored by evaluating clinical scores.

o Histology: At the end of the study, joints were collected for histological analysis to assess
inflammatory infiltrates, edema, and bone degeneration.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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